Cas no 3010-30-8 (1,4-Benzenediamine,N1,N4-diethyl-)

1,4-Benzenediamine,N1,N4-diethyl- structure
3010-30-8 structure
Product Name:1,4-Benzenediamine,N1,N4-diethyl-
CAS No:3010-30-8
MF:C10H16N2
MW:164.247442245483
CID:313440
PubChem ID:18165
Update Time:2025-04-19

1,4-Benzenediamine,N1,N4-diethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,N1,N4-diethyl-
    • N,n'-diethyl-p-phenylenediamine
    • p-Phenylenediamine, N,N'-diethyl-
    • EN300-7833386
    • SCHEMBL526383
    • ZEMODTUZIWTRPF-UHFFFAOYSA-N
    • N1,N4-diethylbenzene-1,4-diamine
    • 1,4-Benzenediamine, N,N'-diethyl-
    • N,N'-diethyl-1,4-phenylenediamine
    • N~1~,N~4~-Diethylbenzene-1,4-diamine
    • 1-N,4-N-diethylbenzene-1,4-diamine
    • 3010-30-8
    • BRN 2716866
    • DTXSID20952512
    • Inchi: 1S/C10H16N2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3
    • InChI Key: ZEMODTUZIWTRPF-UHFFFAOYSA-N
    • SMILES: N(CC)C1C=CC(=CC=1)NCC

Computed Properties

  • Exact Mass: 164.13148
  • Monoisotopic Mass: 164.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 92.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 24.1A^2

Experimental Properties

  • PSA: 24.06

1,4-Benzenediamine,N1,N4-diethyl- Pricemore >>

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